Cas no 2177025-99-7 (3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one)

3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- 2177025-99-7
- 3-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
- F6606-5075
- AKOS032932678
- 3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-21-7-4-13(5-8-21)10-22-12-20-6-3-17(22)23/h1-3,6,9,12-13H,4-5,7-8,10-11H2
- InChIKey: DJACJBHEMJPNBU-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1CN1CCC(CN2C=NC=CC2=O)CC1)F
計算された属性
- せいみつぶんしりょう: 319.14961856g/mol
- どういたいしつりょう: 319.14961856g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6606-5075-25mg |
3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
2177025-99-7 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6606-5075-10mg |
3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
2177025-99-7 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6606-5075-30mg |
3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
2177025-99-7 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6606-5075-50mg |
3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
2177025-99-7 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6606-5075-15mg |
3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
2177025-99-7 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6606-5075-2μmol |
3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
2177025-99-7 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6606-5075-10μmol |
3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
2177025-99-7 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6606-5075-3mg |
3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
2177025-99-7 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6606-5075-75mg |
3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
2177025-99-7 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6606-5075-20μmol |
3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
2177025-99-7 | 20μmol |
$79.0 | 2023-09-07 |
3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one 関連文献
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one (CAS No. 2177025-99-7)
3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2177025-99-7, represents a class of molecules that exhibit promising biological activities. The structural framework of this compound incorporates several key functional groups, including a piperidine moiety and a dihydropyrimidine core, which are well-documented for their role in modulating various biological pathways.
The< strong>1-(2,5-difluorophenyl)methyl substituent in the molecule adds an additional layer of complexity, contributing to its unique chemical properties. Fluorinated aromatic rings are frequently employed in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. The presence of these fluorine atoms in the< strong>2,5-difluorophenyl group suggests that this compound may exhibit enhanced bioavailability and prolonged half-life compared to its non-fluorinated counterparts.
In recent years, there has been a surge in research focused on developing novel compounds with potential therapeutic applications. The< strong>piperidine scaffold is particularly noteworthy in this context, as it is commonly found in a wide range of bioactive molecules, including antipsychotics, antidepressants, and antiviral agents. The incorporation of this moiety into the< strong>3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one structure suggests that it may possess similar pharmacological properties or even novel mechanisms of action.
The< strong>dihydropyrimidine core of the compound is another critical feature that warrants further investigation. Dihydropyrimidines are known for their versatility in medicinal chemistry, often serving as key pharmacophores in drugs targeting various diseases. Their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes them particularly attractive for drug design. The specific arrangement of atoms within the< strong>3,4-dihydropyrimidin-4-one moiety may contribute to its unique binding properties and biological activity.
Current research in the field of medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in drug development. By systematically modifying the structure of a lead compound like< strong>3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, researchers can gain insights into which structural features are most critical for achieving desired biological outcomes. This compound serves as an excellent starting point for exploring SARs due to its complex structural composition and the presence of multiple functional groups that can be modified.
The< strong>CAS number 2177025-99-7 provides a unique identifier for this compound, facilitating its tracking and referencing in scientific literature and patents. This standardized numbering system ensures that researchers around the world can accurately identify and discuss specific chemical entities. The CAS registry system is maintained by the Chemical Abstracts Service (CAS), a division of the American Chemical Society (ACS), and it serves as a comprehensive database for chemical substances.
In recent studies, compounds similar to< strong>3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one have been investigated for their potential applications in treating various diseases. For instance, some derivatives of dihydropyrimidines have shown promise as kinase inhibitors, which are crucial in targeting cancerous cells by inhibiting abnormal cell growth signaling pathways. The< strong>piperidine moiety is also frequently associated with compounds designed to interact with G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes and are common targets for therapeutic intervention.
The fluorinated aromatic ring present in this compound may contribute to its ability to cross the blood-brain barrier (BBB), a critical factor for many central nervous system (CNS) drugs. Fluoroaromatics are known to enhance lipophilicity and permeability through the BBB compared to their non-fluorinated analogs. This property could make< strong>3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one a valuable candidate for developing treatments for neurological disorders such as Alzheimer's disease or Parkinson's disease.
The synthesis of< strong>CAS No. 2177025-99-7< strong>
2177025-99-7 (3-({1-(2,5-difluorophenyl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one) 関連製品
- 1361580-89-3(4-(Perchlorophenyl)pyridine-2-acetonitrile)
- 450337-85-6(3-methoxy-N-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide)
- 2229294-33-9(3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol)
- 2098116-51-7(6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol)
- 1261974-52-0(2-(2-chloro-5-methoxyphenyl)benzoic Acid)
- 2229585-85-5(1-(3,3-dimethylcyclopentyl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 953209-73-9(3-methyl-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide)
- 1246188-99-7(1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate)
- 1249638-14-9(3-(methanesulfinylmethyl)aniline)
- 2137581-98-5(Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate)


